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Technical Support Center: D2EHPA Metal
Extraction
Welcome to the technical support center for Di-(2-ethylhexyl) phosphoric acid (D2EHPA) based

solvent extraction. This guide is designed for researchers, scientists, and development

professionals to provide in-depth, field-proven insights into optimizing and troubleshooting

metal extraction processes. Here, we focus on the most critical parameter: the pH of the

aqueous phase.

The Indisputable Role of pH in D2EHPA Extraction
Chemistry
Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is an acidic extractant that operates on a cation

exchange mechanism. In non-polar organic diluents, D2EHPA exists predominantly as a

hydrogen-bonded dimer, which can be represented as (HR)₂. The extraction of a divalent metal

ion (M²⁺) proceeds by exchanging the protons of the D2EHPA dimer for the metal ion.

The efficiency of this exchange is fundamentally governed by the concentration of protons (H⁺)

in the aqueous phase—in other words, the pH.[1][2] For extraction to occur, the acidic protons

on the D2EHPA molecule must be released. According to Le Châtelier's principle, a lower

concentration of H⁺ in the aqueous phase (i.e., higher pH) will drive the equilibrium towards the
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right, favoring the formation of the metal-extractant complex and enhancing extraction

efficiency.[1][2]

Conversely, at a very low pH, the high concentration of H⁺ ions suppresses the release of

protons from D2EHPA, significantly hindering metal extraction.[1] This relationship is the

cornerstone of controlling selectivity and efficiency in any D2EHPA system.

Caption: D2EHPA metal extraction equilibrium as a function of aqueous phase pH.

Frequently Asked Questions (FAQs)
Here we address the most common questions and issues encountered in the lab.

Q1: Why is my metal extraction efficiency extremely low at a pH below 2?

A: This is expected behavior for a cationic extractant like D2EHPA.[1] At very low pH (e.g., 1-2),

the aqueous phase is saturated with H⁺ ions. This high proton concentration prevents the

D2EHPA dimer from releasing its own protons in exchange for metal cations, effectively

shutting down the extraction mechanism.[1] To improve efficiency, you must systematically

increase the equilibrium pH of the aqueous phase.[1][3]

Q2: What is the typical optimal pH range for extracting common metals with D2EHPA?

A: The optimal pH is metal-specific. This variation is what allows for selective separation. The

term pH₅₀ (or pH₀.₅) is used to denote the pH at which 50% of a metal is extracted under

specific conditions.[4] Metals with lower pH₅₀ values are extracted more easily at lower pH. The

general extraction order for many common divalent metals is: Zn²⁺ > Cu²⁺ > Co²⁺ > Ni²⁺.[4][5]
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Metal Ion
Typical pH₅₀ Range with
D2EHPA

Reference

Zinc (Zn²⁺) 1.0 - 3.0 [1]

Copper (Cu²⁺) 2.0 - 3.5 [6][7]

Manganese (Mn²⁺) 2.5 - 3.5 [8]

Cobalt (Co²⁺) 3.0 - 4.5 [4]

Nickel (Ni²⁺) 3.5 - 6.0 [3][4]

Calcium (Ca²⁺) 3.5 - 5.5 [9]

Note: These values are approximate and can be influenced by extractant concentration, diluent

type, temperature, and aqueous matrix composition.

Q3: My aqueous phase pH drops during the extraction process. Why is this happening and

how can I prevent it?

A: This is a direct consequence of the cation exchange mechanism. For every divalent metal

ion (M²⁺) extracted, two protons (H⁺) are released into the aqueous phase.[10] This release of

acid naturally lowers the pH of the raffinate (the aqueous phase after extraction). If

uncontrolled, this pH drop can halt the extraction process prematurely as the equilibrium shifts

back to the left.

Solutions:

pH Buffering: Use a suitable buffer system in your aqueous phase if it does not interfere with

your downstream processes.

Saponification of D2EHPA: This is a common industrial practice. Before extraction, the

organic phase is pre-treated with a base (like NaOH) to replace some of the acidic protons

with sodium ions (Na⁺).[10][11] This "saponified" D2EHPA can then extract metal ions

without releasing H⁺, thus keeping the aqueous pH stable.[11][12] This technique can

significantly improve extraction efficiency, especially in systems requiring tight pH control.[10]

[12]
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Q4: I'm seeing emulsion or a third phase forming at higher pH values. What's wrong?

A: This is a common and critical issue. At elevated pH (typically above 5-6), D2EHPA begins to

deprotonate and become soluble in the aqueous phase, acting like a soap or surfactant.[13][14]

This leads to several problems:

Emulsification: The surfactant-like behavior of the deprotonated D2EHPA reduces interfacial

tension, leading to stable emulsions that are difficult to break.

Saponification/Third Phase Formation: Excessive reaction with alkali can lead to the

formation of a gel-like third phase, which causes significant loss of extractant and operational

problems.[14][15]

Extractant Loss: The solubility of D2EHPA in the aqueous phase increases dramatically at

pH values above 4, leading to loss of expensive reagent into the raffinate.[13][14]

Solution: Operate within the recommended pH window for your target metal. If you must work

at higher pH, consider using a different extractant (like Cyanex 272 for Co/Ni separation) or

adding a phase modifier (e.g., TBP or a long-chain alcohol) to the organic phase to improve

phase disengagement.
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Problem Probable Cause(s) Recommended Solution(s)

Low or No Metal Extraction

Aqueous phase pH is too low.

The high H⁺ concentration is

preventing the cation

exchange reaction.

Verify the equilibrium pH.

Systematically increase the

initial aqueous pH in

increments (e.g., 0.5 units) and

re-run the extraction. Plot %

Extraction vs. Equilibrium pH

to find the optimal range.[16]

Insufficient contact time. The

system has not reached

equilibrium.

Increase the mixing time. For

most lab-scale systems, 5-15

minutes is sufficient.

Inconsistent Results Batch-to-

Batch

Poor pH control. The pH is

dropping during extraction, but

the drop is not consistent

across experiments.

Measure and report the

equilibrium pH, not the initial

pH. For precise control, use a

saponified organic phase or

implement a pH-controlled

setup where a base is

automatically added to the

mixer to maintain a setpoint.

[17]

Formation of Emulsion or

"Crud"

Operating pH is too high. This

causes saponification and

surfactant-like behavior of

D2EHPA.[14][15]

Lower the operating pH.

Ensure you are below the pH

where significant emulsification

begins (often > 5.5).

High metal loading in the

organic phase. Overloading

the organic phase can

increase its viscosity and

propensity to form stable

emulsions.

Reduce the organic-to-

aqueous (O/A) phase ratio or

use a lower concentration of

the metal in the feed solution.

Poor Selectivity Between Two

Metals

Operating pH is not optimal for

separation. The chosen pH

may be in a region where the

Consult pH₅₀ data. Operate at

a pH where the extraction of

the target metal is high, but the

extraction of the interfering
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extraction curves of the two

metals overlap significantly.

metal is low. For example, to

separate Zn from Ni, a pH of

~3 would extract most of the

Zn while leaving the Ni in the

aqueous phase.[1][8]

Experimental Protocol: Determining the Optimal pH
for Extraction (pH Isotherm)
This protocol outlines the steps to generate a pH isotherm, a fundamental tool for

characterizing and optimizing your solvent extraction process.[16]

Objective: To determine the percentage of a target metal extracted by a D2EHPA solution as a

function of the equilibrium aqueous phase pH.

Materials:

Stock aqueous solution containing the target metal ion (M²⁺) of known concentration.

D2EHPA solution in a suitable organic diluent (e.g., 20% v/v D2EHPA in kerosene).

Dilute acid (e.g., 0.1 M H₂SO₄) and base (e.g., 0.1 M NaOH) for pH adjustment.

Separatory funnels, mechanical shaker, calibrated pH meter.

Analytical instrument for metal concentration measurement (e.g., AAS, ICP-OES).

Procedure:

Prepare Aqueous Feeds: Create a series of aqueous feed solutions (e.g., 50 mL each) from

your stock. Adjust the initial pH of each solution to cover a wide range (e.g., pH 1.0, 1.5, 2.0,

2.5, 3.0, 3.5, 4.0, 4.5, 5.0).

Solvent Extraction:

Add an equal volume (e.g., 50 mL) of the D2EHPA organic solution to each separatory

funnel containing the pH-adjusted aqueous feeds. This corresponds to an Organic-to-
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Aqueous (O/A) ratio of 1:1.

Secure the funnels on a mechanical shaker and mix for a sufficient time to reach

equilibrium (e.g., 15 minutes).

Phase Separation:

Allow the phases to disengage completely. This may take several minutes.

Carefully drain the lower aqueous phase (raffinate) into a clean, labeled beaker.

Measure Equilibrium pH: Immediately measure and record the final pH of each raffinate

sample. This is the equilibrium pH and is the critical value for your data plot.

Analyze Metal Concentration:

Take a sample from each raffinate.

Analyze the concentration of the metal ion (M²⁺) remaining in each raffinate sample using

a suitable analytical technique.

Calculate Extraction Efficiency (%E):

Use the formula: %E = ( ( [M]initial - [M]final ) / [M]initial ) * 100

Where [M]initial is the metal concentration in the starting aqueous solution and [M]final is

the metal concentration in the raffinate.

Plot the pH Isotherm:

Create a graph with the Equilibrium pH on the x-axis and the % Extraction (%E) on the y-

axis.

The resulting curve is the pH isotherm for your specific system. From this curve, you can

determine the pH₅₀ and the optimal pH range for quantitative extraction (>99%).
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Caption: Experimental workflow for determining a pH isotherm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. mdpi.com [mdpi.com]

3. Solvent Extraction of Ni and Cu from Synthetic Solution Containing Ni, Cu, Fe and Zn by
Using D2EHPA [pubs.sciepub.com]

4. Effects of structural changes of new organophosphorus cationic exchangers on a solvent
extraction of cobalt, nickel and manganese from acidic chloride ... - RSC Advances (RSC
Publishing) DOI:10.1039/C6RA21695A [pubs.rsc.org]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. sajs.co.za [sajs.co.za]

9. scielo.br [scielo.br]

10. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]

11. researchgate.net [researchgate.net]

12. mdpi.com [mdpi.com]

13. Dissolution of D2EHPA in liquid-liquid extraction process: implication on metal removal
and organic content of the treated water - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]

15. lirias.kuleuven.be [lirias.kuleuven.be]

16. SX Solvent Extraction Process Principles Theory - 911Metallurgist [911metallurgist.com]

17. pH Control in Solvent Extraction Circuits - 911Metallurgist [911metallurgist.com]

To cite this document: BenchChem. [Influence of aqueous phase pH on D2EHPA metal
extraction efficiency]. BenchChem, [2026]. [Online PDF]. Available at:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b093698?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Effect-of-pH-on-the-extraction-of-various-species-from-the-leach-liquor-with-D2EHPA_fig4_338348245
https://www.mdpi.com/2305-7084/9/5/107
https://pubs.sciepub.com/msme/6/1/1/
https://pubs.sciepub.com/msme/6/1/1/
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c6ra21695a
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c6ra21695a
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c6ra21695a
https://www.researchgate.net/figure/Extraction-of-base-metals-as-function-of-pH-by-a-D2EHPA-dialkylphosphoric-acid-b_fig2_281136739
https://www.researchgate.net/figure/pH-effect-on-the-distribution-coefficient-of-extracted-metals-a-10-v-v-D2EHPA-b_fig3_330520670
https://www.researchgate.net/figure/Effect-of-pH-on-the-extraction-of-ZnII-and-CuII-with-D2EHPA-and-PC-88A-from_fig1_26402465
https://sajs.co.za/article/download/11399/19645
https://www.scielo.br/j/bjce/a/7hwtX4nWjHxnrhPb5VkP4dF/?lang=en
https://jme.shahroodut.ac.ir/article_1981_a47038c97a8f5b576fbbb9203656dd48.pdf
https://www.researchgate.net/publication/330996976_Insights_into_the_saponification_process_of_di2-ethylhexyl_phosphoric_acid_extractant_Thermodynamics_and_structural_aspects
https://www.mdpi.com/2297-8739/10/4/251
https://pubmed.ncbi.nlm.nih.gov/21937070/
https://pubmed.ncbi.nlm.nih.gov/21937070/
https://kuleuven.sim2.be/solubility-of-d2ehpa-in-aqueous-electrolyte-solutions/
https://lirias.kuleuven.be/retrieve/a7513730-4211-4324-8a29-b0a7a87d2935
https://www.911metallurgist.com/blog/solvent-extraction-sx/
https://www.911metallurgist.com/blog/ph-control-solvent-extraction-circuits/
https://www.benchchem.com/product/b093698#influence-of-aqueous-phase-ph-on-d2ehpa-metal-extraction-efficiency
https://www.benchchem.com/product/b093698#influence-of-aqueous-phase-ph-on-d2ehpa-metal-extraction-efficiency
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b093698#influence-of-aqueous-phase-ph-on-d2ehpa-
metal-extraction-efficiency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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